molecular formula C18H27N3O3 B2557375 Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate CAS No. 1794736-59-6

Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate

Cat. No. B2557375
CAS RN: 1794736-59-6
M. Wt: 333.432
InChI Key: UETQSUXEUDIAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and agrochemicals due to its flexibility, basicity, and ability to form hydrogen bonds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a carbamate group (O=C=O-N), and a tert-butyl group (C(CH3)3). The 3,4-dimethylphenyl group is a derivative of phenyl group, with methyl groups attached to the 3rd and 4th carbon atoms of the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The piperazine ring could potentially undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamate group and the basic piperazine ring could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Characterization

Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate and its derivatives have been synthesized through various chemical reactions, involving condensation and nucleophilic substitution processes. These compounds have been characterized using techniques such as LCMS, NMR spectroscopy, IR spectroscopy, and X-ray diffraction, providing detailed insight into their molecular structures and confirming their chemical identities.

  • Synthesis Methods : The compounds have been synthesized via condensation reactions between carbamimide and specific acids in the presence of coupling agents. Characterization was achieved through spectroscopic methods and single crystal XRD data, which confirmed their molecular structures (Sanjeevarayappa et al., 2015).
  • Molecular Structure : X-ray diffraction studies have played a crucial role in determining the crystal structures of these compounds, providing detailed information on their molecular geometry, bond lengths, and angles. This information is vital for understanding the physical and chemical properties of the compounds (Mamat et al., 2012).

Biological Evaluation

Several studies have explored the biological activities of this compound derivatives, highlighting their potential in medical and pharmaceutical applications. These studies focused on evaluating the antibacterial, anthelmintic, and anticorrosive properties of these compounds.

  • Antibacterial and Anthelmintic Activities : Some derivatives exhibited moderate antibacterial and anthelmintic activities, suggesting their potential as leads for developing new antimicrobial agents. The specific activities varied among the compounds, with some showing poor antibacterial but moderate anthelmintic effects (Kulkarni et al., 2016).
  • Anticorrosive Properties : Investigations into the anticorrosive behavior of certain derivatives for carbon steel in corrosive media demonstrated high inhibition efficiency. These findings suggest potential applications in protecting metal surfaces from corrosion, with implications for industrial and engineering fields (Praveen et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Standard safety precautions for handling chemicals should always be followed .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13-6-7-15(12-14(13)2)19-16(22)20-8-10-21(11-9-20)17(23)24-18(3,4)5/h6-7,12H,8-11H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETQSUXEUDIAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.